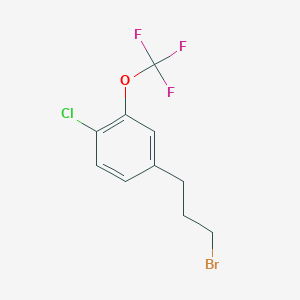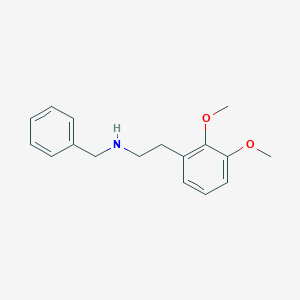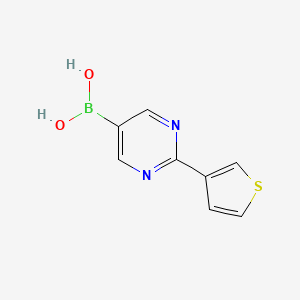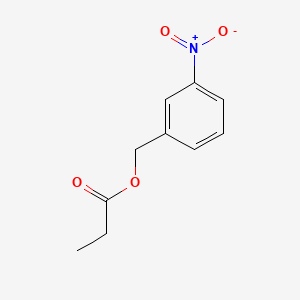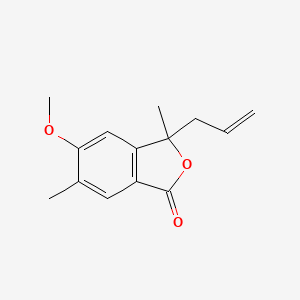
5-Methoxy-3,6-dimethyl-3-(prop-2-en-1-yl)-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is a complex organic compound belonging to the isobenzofuranone family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining aldehydes and ketones to form β-hydroxy ketones, followed by dehydration.
Friedel-Crafts Acylation: Introducing acyl groups into aromatic rings using catalysts like AlCl₃.
Esterification: Reacting carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones using oxidizing agents like KMnO₄ or CrO₃.
Reduction: Reduction to alcohols or alkanes using reducing agents like LiAlH₄ or NaBH₄.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Isobenzofuranone: A simpler analog with similar core structure.
5-Methoxyisobenzofuranone: A derivative with a methoxy group at the 5-position.
3,6-Dimethylisobenzofuranone: A derivative with methyl groups at the 3- and 6-positions.
Uniqueness
“1(3H)-Isobenzofuranone, 5-methoxy-3,6-dimethyl-3-(2-propen-1-yl)-” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
101212-39-9 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
5-methoxy-3,6-dimethyl-3-prop-2-enyl-2-benzofuran-1-one |
InChI |
InChI=1S/C14H16O3/c1-5-6-14(3)11-8-12(16-4)9(2)7-10(11)13(15)17-14/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
BEZHJIVYVMPUBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1OC)C(OC2=O)(C)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


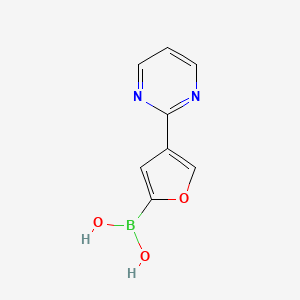
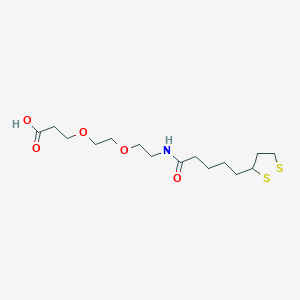
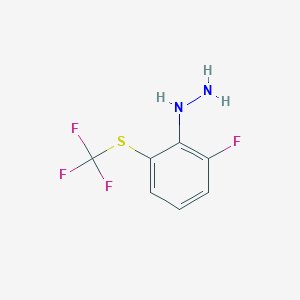
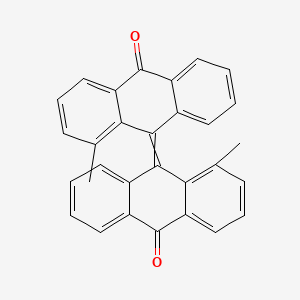
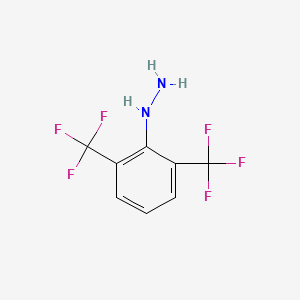
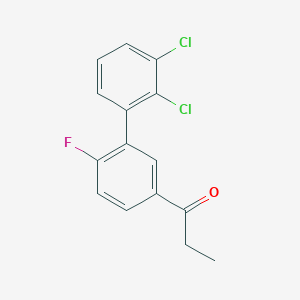


![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
![4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
